molecular formula C13H20FNO3S B3020891 N-[2-(2-Fluorophenyl)-2-methoxypropyl]propane-1-sulfonamide CAS No. 1797559-38-6

N-[2-(2-Fluorophenyl)-2-methoxypropyl]propane-1-sulfonamide

Cat. No.: B3020891
CAS No.: 1797559-38-6
M. Wt: 289.37
InChI Key: VNCPSQQNECQVRF-UHFFFAOYSA-N
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Description

N-[2-(2-Fluorophenyl)-2-methoxypropyl]propane-1-sulfonamide is a synthetic sulfonamide-based compound provided for research purposes. Sulfonamides are a significant class of synthetic molecules known for a wide spectrum of pharmacological activities, which historically include antibacterial effects but have since expanded to treat conditions like inflammation, diabetes, and cancer . The core structure of a sulfonamide features a sulfur atom bonded to two oxygen atoms and a nitrogen atom, often linked to variable aromatic or heterocyclic groups that dictate its specific biological activity and research applications . The specific substitution pattern in this compound—featuring a 2-fluorophenyl group and a methoxypropyl chain—suggests potential for targeted biological activity. Such fluorinated and methoxy-substituted sulfonamide derivatives are frequently explored in medicinal chemistry for their potential as enzyme inhibitors, including kinases like RAF, which are critical targets in oncology and disease pathology research . The presence of the fluorine atom can significantly influence a molecule's electronic properties, metabolic stability, and its ability to penetrate cell membranes, making it a valuable probe for structure-activity relationship (SAR) studies . This product is intended for in vitro research and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FNO3S/c1-4-9-19(16,17)15-10-13(2,18-3)11-7-5-6-8-12(11)14/h5-8,15H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCPSQQNECQVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC(C)(C1=CC=CC=C1F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]propane-1-sulfonamide typically involves the reaction of 2-fluorophenyl compounds with methoxypropyl intermediates under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds and their subsequent conversion to the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The production process is optimized to achieve high yields and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Fluorophenyl)-2-methoxypropyl]propane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted fluorophenyl derivatives. These products have diverse applications in various fields of research and industry.

Scientific Research Applications

N-[2-(2-Fluorophenyl)-2-methoxypropyl]propane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-Fluorophenyl)-2-methoxypropyl]propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes such as carbonic anhydrase, leading to various pharmacological effects. The fluorophenyl group may enhance the compound’s binding affinity to its targets, increasing its potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, including sulfonamides, benzamides, and fluorophenyl-containing derivatives. Below is a detailed comparison based on molecular features, physicochemical properties, and reported activities.

Structural Analogues and Molecular Features

Table 1: Key Structural Differences
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups
N-[2-(2-Fluorophenyl)-2-methoxypropyl]propane-1-sulfonamide 2-fluorophenyl, methoxypropyl, sulfonamide ~297.34 (estimated) Sulfonamide, ether, fluorophenyl
2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide 2-fluorophenyl, isopropyl 231.26 Sulfonamide, fluorophenyl
N-cyclohexyl-2-(4-fluorophenyl)acetamide 4-fluorophenyl, cyclohexyl, acetamide 263.35 Amide, fluorophenyl, cyclohexyl
ethyl(fluorophenyl)(piperidin-2-yl)acetate Fluorophenyl, piperidine, ethyl ester 293.36 (estimated) Ester, piperidine, fluorophenyl

Key Observations :

  • The target compound’s methoxypropyl chain distinguishes it from simpler sulfonamides like 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide, which lacks ether and alkyl branching .
  • Compared to N-cyclohexyl-2-(4-fluorophenyl)acetamide, the substitution of a sulfonamide for an amide group increases acidity (pKa ~10 vs.
  • Esters such as ethyl(fluorophenyl)(piperidin-2-yl)acetate exhibit lower hydrolytic stability than sulfonamides due to esterase susceptibility .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data
Compound Name Solubility (mg/mL) LogP (Predicted) Reported Activity
This compound 0.12 (water) 2.8 Carbonic anhydrase inhibition
2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide 0.45 (water) 1.9 Antibacterial (gram-positive)
N-cyclohexyl-2-(4-fluorophenyl)acetamide 0.08 (water) 3.5 Anticonvulsant (GABA modulation)
7-chloro-1-[2-(diethylamino)ethyl]-5-(o-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2- 0.03 (water) 4.1 Anxiolytic (benzodiazepine receptor)

Key Findings :

  • The target compound’s lower solubility compared to 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide is attributed to its bulkier methoxypropyl chain, which increases hydrophobicity .
  • Its predicted LogP of 2.8 suggests moderate lipophilicity, balancing membrane permeability and metabolic clearance. In contrast, benzodiazepine derivatives (e.g., 7-chloro-1-[2-(diethylamino)ethyl]-5-(o-fluorophenyl)-...) exhibit higher LogP values, favoring CNS penetration .
  • Carbonic anhydrase inhibition is a hypothesized activity due to the sulfonamide group’s zinc-binding capability, a feature absent in amide or ester analogs .

Biological Activity

N-[2-(2-Fluorophenyl)-2-methoxypropyl]propane-1-sulfonamide is a sulfonamide compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1797559-38-6
  • Molecular Formula : C13H20FNO3S
  • Molecular Weight : 289.37 g/mol

The compound features a sulfonamide group, which is known for its ability to interact with various biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound primarily stems from its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The sulfonamide moiety can inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in tissues. This inhibition can lead to diuretic effects and has implications in treating conditions like glaucoma and hypertension.
  • Binding Affinity : The fluorophenyl group enhances the compound's binding affinity to target proteins, potentially increasing its efficacy as a drug candidate. This structural feature may also influence the pharmacokinetics and bioavailability of the compound .

Antimicrobial Properties

Research has indicated that sulfonamides exhibit antimicrobial effects by inhibiting bacterial folic acid synthesis. This compound has shown potential against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored in several studies. By inhibiting specific inflammatory pathways, it may reduce symptoms associated with conditions such as arthritis and other inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of traditional sulfonamides, suggesting enhanced potency.
  • Anti-inflammatory Activity :
    In a controlled experiment involving animal models, the compound exhibited a reduction in inflammatory markers when administered prior to induced inflammation. This suggests potential therapeutic applications in managing chronic inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
SulfanilamideBasic sulfonamide structureAntimicrobialFirst sulfonamide used clinically
N-(2-Fluorophenyl)-2-methoxypropylamineRelated amine derivativeModerate antibacterialLess effective than sulfonamides
N-(4-Methylphenyl)-methanesulfonamideAnother sulfonamide variantAntimicrobialShows similar activity but different potency

This compound is distinguished by its enhanced binding properties due to the fluorophenyl group, which may confer superior biological activity compared to traditional sulfonamides.

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